Ethyl 7-aminoheptanoate hydrochloride
Overview
Description
Ethyl 7-aminoheptanoate hydrochloride is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is typically found in the form of a white to off-white powder or crystals .
Preparation Methods
Ethyl 7-aminoheptanoate hydrochloride can be synthesized through a reaction between ethyl 7-aminoheptanoate and hydrochloric acid. The process involves dissolving ethyl 7-aminoheptanoate in absolute ethanol and gradually adding an excess of anhydrous hydrochloric acid at room temperature . This method ensures the formation of the hydrochloride salt of the compound.
Chemical Reactions Analysis
Ethyl 7-aminoheptanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 7-aminoheptanoate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 7-aminoheptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and electrostatic interactions with various biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Ethyl 7-aminoheptanoate hydrochloride can be compared with similar compounds such as:
7-Aminoheptanoic acid ethyl ester hydrochloride: This compound shares a similar structure but differs in its ester group, which can affect its reactivity and applications.
7-Aminoheptanoic acid methyl ester hydrochloride: Another similar compound with a methyl ester group, which also influences its chemical properties and uses.
The uniqueness of this compound lies in its specific ester group and the presence of the hydrochloride salt, which can enhance its solubility and stability in various applications.
Properties
IUPAC Name |
ethyl 7-aminoheptanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8-10;/h2-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSRNPWHNTUQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509605 | |
Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29840-65-1 | |
Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29840-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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